molecular formula C24H26N6 B2659099 N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946368-87-2

N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2659099
CAS No.: 946368-87-2
M. Wt: 398.514
InChI Key: RRNALGQEBZVCQS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolopyrimidine class, which is recognized as a privileged scaffold in the development of potent and selective kinase inhibitors. This compound is structurally related to well-characterized Src family kinase (SFK) inhibitors such as PP1 and PP2, suggesting its primary research value lies in the investigation of intracellular signaling pathways regulated by non-receptor tyrosine kinases. The specific substitution at the 6-position with a 4-methylpiperidin-1-yl group is a key feature designed to modulate selectivity and potency towards specific kinase targets. Researchers utilize this compound as a chemical tool to probe the mechanistic roles of SFKs and other related kinases in various cellular processes, including cell proliferation , differentiation , and signal transduction . Its mechanism of action typically involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream substrate proteins and effectively blocking the signaling cascade. This makes it a critical reagent for kinase target validation studies, pathway analysis in oncology research, and the exploration of kinase-driven pathologies in fields such as immunology and neuroscience. By inhibiting specific kinase activity, researchers can dissect complex signaling networks and assess the therapeutic potential of targeting these enzymes in disease models.

Properties

IUPAC Name

N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-8-10-19(11-9-17)26-22-21-16-25-30(20-6-4-3-5-7-20)23(21)28-24(27-22)29-14-12-18(2)13-15-29/h3-11,16,18H,12-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNALGQEBZVCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system. For example, starting from a substituted pyrazole and a suitable nitrile, cyclization can be achieved under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methylphenyl and 4-methylpiperidin-1-yl groups is typically carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Coupling: The final step involves coupling the substituted pyrazolopyrimidine with aniline derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially or fully reduced derivatives of the pyrazolopyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of a specific enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name 1-Position 4-Position 6-Position Biological Activity
Target Compound (CAS 946265-25-4) Phenyl N-(4-methylphenyl) 4-methylpiperidin-1-yl Not reported
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[...]-amine 2-phenylvinyl N-(4-chlorophenyl) methylsulfonyl Antibacterial (S. aureus, MIC: 16–32 µg/mL)
1-(2,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-dimethylphenyl N-(4-methylbenzyl) Unsubstituted Not reported
N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl N-benzyl Unsubstituted MAP kinase inhibition
N-butyl-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-nitrophenyl N-butyl Methyl Not reported
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorobenzyl N-(2-methoxyethyl) Unsubstituted Not reported

Key Observations:

  • 1-Position Modifications : Aromatic groups (e.g., phenyl in the target compound) may improve stability and π-π stacking interactions compared to aliphatic substituents (e.g., methyl in ).
  • 4-Position Diversity : The 4-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups like N-benzyl () or polar groups like N-(2-methoxyethyl) () may alter pharmacokinetics.

Structure-Activity Relationship (SAR) Trends

6-Position : Bulky or polar groups (e.g., piperidinyl, sulfonyl) may enhance target binding but reduce membrane permeability.

1-Position : Aromatic groups improve thermal stability and ligand-receptor interactions.

4-Position : Substitutions here critically influence solubility and bioavailability; methyl groups (as in the target compound) offer a balance between lipophilicity and metabolic stability.

Biological Activity

N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C24H30N4C_{24}H_{30}N_{4} and its structural features that include a pyrazolo[3,4-d]pyrimidine core. The presence of a 4-methylphenyl group and a 4-methylpiperidine moiety contributes to its pharmacological properties.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. This inhibition is crucial for blocking pathways involved in tumor growth and angiogenesis .
  • Induction of Apoptosis : In cellular models such as MCF-7 breast cancer cells, the compound has been shown to effectively inhibit tumor growth by inducing apoptosis, inhibiting cell migration, and disrupting cell cycle progression .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
EGFR/VEGFR2 InhibitionIC50: 0.3 - 24 µM
Antitumor ActivityInduces apoptosis in MCF-7
Cell Cycle ArrestSuppresses cell cycle progression
Antibacterial ActivityEffective against various strains

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold showed promising results in inhibiting cancer cell lines. For instance, compound 5i exhibited potent non-selective inhibition against both EGFR and VEGFR2, leading to significant tumor growth inhibition in xenograft models .
  • Kinase Inhibition : The compound's structural similarity to ATP allows it to act as a bioisosteric replacement for adenine, which is critical in kinase interactions. This property has been exploited in designing multitarget inhibitors aimed at various kinases involved in cancer progression .
  • Broad Spectrum Activity : Beyond anticancer properties, related compounds have shown effectiveness against bacterial strains, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis involves three key steps:

Piperidine Ring Formation : A Mannich reaction between formaldehyde, a secondary amine, and a ketone/aldehyde precursor under reflux conditions in ethanol or methanol .

Pyrazolopyrimidine Core Construction : Cyclization of precursors (e.g., pyrazole-amine derivatives) using acidic (H₂SO₄) or basic (KOH) catalysts at 80–100°C .

Substitution Reactions : Introducing the 4-methylphenyl and 4-methylpiperidin-1-yl groups via nucleophilic substitution. For example, coupling 4-methylaniline with a chlorinated pyrazolopyrimidine intermediate in DMF at 120°C for 12 hours .
Optimization : Yield improvements (>70%) are achieved using high-throughput screening for catalysts (e.g., Pd/C for cross-coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound?

Technique Application Example Data
1H/13C NMR Confirm substituent positionsδ 8.30 (s, 1H, pyrimidine-H), δ 2.35 (s, 3H, CH₃ on phenyl)
LC-MS Purity assessment[M+H]⁺ m/z = 442.5 (calculated)
X-ray Crystallography 3D conformationDihedral angles between pyrazolopyrimidine core and substituents (e.g., 12.8° for phenyl group)
IR Spectroscopy Functional group validationPeaks at 1624 cm⁻¹ (C=N stretch)

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Temperature Control : Maintain 80–100°C during cyclization to avoid side products .
  • Catalyst Selection : Use Pd/C (5 mol%) for Suzuki-Miyaura couplings to introduce aryl groups .
  • Purification : Recrystallization from ethanol/water (yield: 70–85%) or flash chromatography (silica gel, ethyl acetate) .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to kinase targets (e.g., Aurora A)?

The pyrazolopyrimidine core acts as a ATP-binding site mimic. Key modifications include:

  • Piperidine Substituent : The 4-methylpiperidin-1-yl group enhances hydrophobic interactions with kinase pockets (IC₅₀ reduction from 1.2 μM to 0.3 μM in analogs) .
  • 4-Methylphenyl Group : Improves π-π stacking with Phe residues in the active site .
    Methodology :

Docking Studies : Use AutoDock Vina to model interactions with Aurora A (PDB: 6AY) .

SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., replacing methylpiperidine with morpholine reduces activity by 50%) .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC₅₀ values .
  • Cell Line Differences : Activity in HeLa cells (IC₅₀ = 0.5 μM) vs. negligible effect in MCF-7 due to differential kinase expression .
    Resolution Strategies :
  • Standardized Protocols : Use consistent ATP levels (100 μM) and cell lines (e.g., HEK293T for kinase assays) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

Q. What strategies enhance solubility without compromising bioactivity?

  • Prodrug Design : Introduce phosphate groups at the pyrimidine N-position (aqueous solubility increases from 0.1 mg/mL to 5 mg/mL) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen (retains 80% kinase inhibition) .
  • Co-Solvent Systems : Use DMSO/PBS (1:4 v/v) for in vitro assays to maintain solubility >1 mM .

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